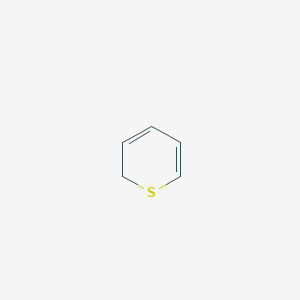

2H-thiopyran

Description

Contextual Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles form a cornerstone of modern organic chemistry, playing indispensable roles across various scientific disciplines. Their unique electronic properties, stemming from the presence of a sulfur atom within a cyclic structure, impart distinct reactivity and biological activity profiles. These compounds are integral components of numerous natural products and are frequently found in FDA-approved pharmaceuticals, agrochemicals, and advanced materials. The broad spectrum of biological activities associated with sulfur heterocycles includes potent antibacterial, antifungal, anti-inflammatory, antiviral, anticancer, and antidiabetic properties, making them highly sought-after targets in drug discovery and medicinal chemistry benthamdirect.comopenmedicinalchemistryjournal.combookpi.orgnih.gov. Beyond their therapeutic potential, sulfur heterocycles also find applications in areas such as food flavoring, dyes, and polymer synthesis, underscoring their versatility and widespread importance openmedicinalchemistryjournal.comrsc.org. The ongoing pursuit of efficient and environmentally benign synthetic methodologies for these compounds remains a significant area of research within the chemical community benthamdirect.com.

Overview of 2H-Thiopyran and its Isomeric Forms in Contemporary Chemical Research

This compound is a six-membered heterocyclic compound featuring a sulfur atom within its ring structure, with the chemical formula C₅H₆S wikipedia.orgnih.gov. It is structurally analogous to pyran, where the oxygen atom has been replaced by sulfur wikipedia.orgrsc.org. The nomenclature "2H" denotes the position of the saturated carbon atom within the ring, indicating a specific arrangement of double bonds. This compound exists alongside its isomer, 4H-thiopyran, which differs in the placement of these double bonds wikipedia.orgrsc.org. Furthermore, various hydrogenated derivatives, such as dihydro-2H-thiopyrans and tetrahydrothiopyrans, are also recognized and studied rsc.org.

In contemporary chemical research, this compound and its derivatives are recognized as crucial building blocks for a diverse array of bioactive agents. They feature prominently in the synthesis of compounds exhibiting antibacterial, anti-inflammatory, anticancer, and anti-atherosclerotic activities nih.gov. The inherent structural diversity and the significant biomedical properties associated with thiopyrans continue to attract considerable research interest, driving advancements in their synthesis, reactivity, and application, particularly within medicinal chemistry nih.govopenmedicinalchemistryjournal.comrsc.org. Specific derivatives, such as this compound-2-thione sulfine (B13751562) (TTS), are currently being investigated for their roles in biological signaling pathways, such as H₂S signaling nih.gov.

Historical Trajectories and Key Academic Advancements in this compound Chemistry

The fundamental existence and chemical properties of thiopyrans have been recognized for a considerable period rsc.org. A notable early contribution to the synthetic utility of thiopyrans came from Woodward's work in 1982, which demonstrated their value in streamlining the preparation of complex polypropionates during the total synthesis of rythromycin A nih.gov.

A significant advancement in thiopyran chemistry has been the application of Diels-Alder reactions, particularly thia-Diels–Alder reactions, as a foundational methodology for constructing the thiopyran scaffold nih.govrsc.orgd-nb.info. These cycloaddition reactions provide a direct route to six-membered sulfur heterocycles nih.gov. Other synthetic strategies that have emerged and been refined include reactions involving enaminothiones, cyclization reactions utilizing phosphorus pentasulfide (P₄S₁₀), and cyclocondensation processes involving thioenolates and α,β-unsaturated carbonyl compounds rsc.org. Photochemical cleavage of phenacyl sulfides has also been employed for synthesis d-nb.info. While these methods have enabled access to thiopyran structures, challenges such as achieving high regioselectivity in cycloadditions and separating isomeric products have been noted rsc.orgd-nb.info.

Contemporary Research Challenges and Opportunities in this compound Synthesis and Reactivity

Current research in this compound chemistry faces several challenges while simultaneously presenting numerous opportunities for innovation. A primary synthetic challenge involves achieving high regioselectivity in cycloaddition reactions, particularly when employing diverse diene and dienophile partners d-nb.info. The separation of closely related isomers can also present purification hurdles rsc.org. Furthermore, there is a continuous drive to develop more efficient, scalable, and environmentally sustainable synthetic routes, aligning with the principles of green chemistry benthamdirect.com.

In terms of reactivity, the electronic nature of substituents on the thiopyran ring significantly influences its chemical behavior. Electron-withdrawing groups, for instance, can enhance reactivity in Diels-Alder reactions by lowering the LUMO energy of the diene or dienophile, while electron-donating groups may have the opposite effect d-nb.infochim.it. The oxidation of the sulfur atom to a sulfone (1,1-dioxido group) is known to impart greater electronic stability and modify reactivity patterns, making such derivatives valuable synthetic intermediates vulcanchem.com. Specific thiopyran derivatives, like this compound-2-thione sulfine (TTS), exhibit unique reactivity profiles, enabling applications such as the controlled generation of reactive sulfur species relevant to biological signaling nih.gov.

The opportunities arising from these challenges are substantial. The development of novel this compound derivatives with enhanced biological activities remains a key focus, with potential applications spanning medicinal chemistry, drug discovery, and the development of new therapeutic agents nih.govrsc.org. Advances in synthetic methodologies, including the exploration of continuous flow synthesis, offer pathways to more efficient and controlled production of these valuable compounds d-nb.info. Furthermore, the investigation of thiopyrans in areas such as materials science and their role in understanding complex biological processes, like redox signaling, opens new avenues for research and application nih.govcymitquimica.com.

Data Tables

Table 1: Key Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | wikipedia.orgnih.gov |

| CAS Number | 289-72-5 | wikipedia.orgnih.gov |

| Molecular Formula | C₅H₆S | wikipedia.orgnih.gov |

| Molar Mass | 98.16 g/mol | wikipedia.org |

| Density | 1.1446 g/cm³ | wikipedia.org |

| Boiling Point | 241.5 °C | wikipedia.org |

Compound List

this compound

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

289-72-5 |

|---|---|

Formule moléculaire |

C5H6S |

Poids moléculaire |

98.17 g/mol |

Nom IUPAC |

2H-thiopyran |

InChI |

InChI=1S/C5H6S/c1-2-4-6-5-3-1/h1-4H,5H2 |

Clé InChI |

QMDFJHAAWUGVKQ-UHFFFAOYSA-N |

SMILES |

C1C=CC=CS1 |

SMILES canonique |

C1C=CC=CS1 |

Synonymes |

thiopyran |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 2h Thiopyran and Its Derivatives

Cycloaddition-Based Strategies for 2H-Thiopyran Ring Formation

Cycloaddition reactions, particularly those involving the Diels-Alder (DA) and hetero-Diels-Alder (HDA) paradigms, represent a cornerstone in the synthesis of thiopyran scaffolds. These reactions offer high atom economy and stereochemical control, enabling the efficient assembly of complex molecular architectures.

Diels-Alder and Hetero-Diels-Alder (HDA) Reactions

The DA reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, has been extensively adapted to incorporate sulfur atoms into the six-membered ring, leading to various thiopyran derivatives.

Inverse electron demand Diels-Alder (IEDDA) reactions, where the diene is electron-rich and the dienophile is electron-poor, are particularly effective for synthesizing thiopyran systems, especially when employing strained alkynes. Strained alkynes, such as endo-bicyclo[6.1.0]non-1-ene (endo-BCN), possess a highly polarized triple bond that readily engages in cycloadditions with electron-rich heterodienes or dienophiles. Theoretical studies have investigated the IEDDA reactions of this compound-2-ones and this compound-2-thiones with strained alkynes, revealing distinct reactivity patterns based on the nature of the thiocarbonyl group and the alkyne strain referencecitationanalysis.comdntb.gov.uaresearchgate.netdntb.gov.ua. These reactions typically involve the formation of a new six-membered ring with the sulfur atom integrated into the framework.

Table 2.1.1.1: Inverse Electron Demand Diels-Alder (IEDDA) Reactions with Strained Alkynes

| Dienophile (Strained Alkyne) | Heterodiene/Dienophile | Conditions | Product Type | Yield (%) | Reference |

| endo-BCN | This compound-2-one | DFT Study | Thiopyran derivative | N/A | researchgate.net |

| endo-BCN | This compound-2-thione | DFT Study | Thiopyran derivative | N/A | researchgate.net |

Intramolecular Diels-Alder (IMDA) reactions offer enhanced reactivity and control over regioselectivity and stereoselectivity by tethering the diene and dienophile within the same molecule. In the context of this compound synthesis, IMDA strategies have been explored using this compound derivatives functionalized with tethered dienophiles. Studies have shown that the position of the tether and the nature of the dienophile significantly influence the success and stereochemical outcome of the cycloaddition cdnsciencepub.comresearchgate.netgrafiati.com. For instance, activating groups like carbomethoxy on the dienophile are crucial for successful cycloaddition. The endo adducts obtained from these IMDA reactions can subsequently be desulfurized to yield synthetically valuable carbocyclic frameworks cdnsciencepub.com.

Table 2.1.1.2: Intramolecular Diels-Alder (IMDA) Reactions of this compound Derivatives

| This compound Precursor (Tethered Dienophile) | Dienophile Type | Tether Position | Conditions | Product Type | Stereoselectivity | Reference |

| 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran | Activated olefin | C-2 | Thermal/Lewis Acid | IMDA adduct | High | cdnsciencepub.com |

| 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran | Activated olefin | C-3 | Thermal/Lewis Acid | IMDA adduct | Variable | cdnsciencepub.com |

| 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran | (E)-enoate | C-3 | Thermal | IMDA adduct | Poor (endo:exo ≈ 1.1–2.5:1) | cdnsciencepub.com |

| 4-[tris(2-methylethyl)silyl]oxy-2H-thiopyran | (Z)-enoate | C-3 | Thermal | IMDA adduct | 7:1 (endo:exo) | cdnsciencepub.com |

Thioaldehydes are highly reactive and transient intermediates, typically generated in situ for immediate use in cycloaddition reactions. Thia-Diels-Alder reactions involving thioaldehydes and 1,3-dienes are a primary route to 3,6-dihydro-2H-thiopyrans rsc.orgd-nb.inforesearchgate.netresearchgate.net. Photochemical generation of thioaldehydes from phenacyl sulfides under continuous flow conditions has emerged as an efficient method, allowing for high yields and productivities in short reaction times d-nb.inforesearchgate.net. These reactions often proceed with good regioselectivity, and the resulting dihydrothiopyrans can be further elaborated. Other methods for thioaldehyde generation include thionation of aldehydes or reactions involving sulfur transfer reagents researchgate.netthieme-connect.de.

Table 2.1.1.3: Thia-Diels-Alder Reactions of In Situ Generated Thioaldehydes

| Thioaldehyde Precursor | Diene | Conditions | Product Type | Yield (%) | Reference |

| Phenacyl sulfide (B99878) | 1,3-butadiene | UV-irradiation, continuous flow | 3,6-dihydro-2H-thiopyran | 80-99 | d-nb.inforesearchgate.net |

| Phenacyl sulfide | Isoprene | UV-irradiation, continuous flow | 3,6-dihydro-2H-thiopyran | 75-90 | d-nb.info |

| Phenacyl sulfide | 2,3-dimethyl-1,3-butadiene (B165502) | UV-irradiation, continuous flow | 3,6-dihydro-2H-thiopyran | 75-90 | d-nb.info |

| Thiobenzaldehyde | Cyclopentadiene | In situ generation, thermal | Dihydrothiopyran cycloadduct | Good | rsc.org |

| Thioacrolein | Danishefsky's diene | In situ generation, thermal | Dihydrothiopyran derivative | Good | rsc.org |

[4+2] Cycloadditions for Dihydro-2H-thiopyran and Tetrahydro-2H-thiopyran Scaffolds

Beyond reactions involving thioaldehydes, other [4+2] cycloadditions are employed to construct dihydro- and tetrahydro-2H-thiopyran scaffolds. Thioketones, particularly aromatic and heteroaromatic thioketones, are known to act as highly reactive "superdienophiles" in hetero-Diels-Alder reactions with various dienes, yielding 2H-thiopyrans uzh.chresearchgate.netuzh.ch. For example, diferrocenyl thioketones react with 2,3-dimethyl-1,3-butadiene to form dihydro-2H-thiopyran derivatives rsc.orgrsc.org. Additionally, thiochalcones, which are α,β-unsaturated thioketones, have been utilized as heterodienes in reactions with dienophiles like α-nitrosoalkenes, leading to thiopyran-fused systems fu-berlin.de. Reactions with acetylenic dienophiles can also yield fused thiopyran derivatives after a 1,3-hydrogen shift beilstein-journals.org.

Table 2.1.2: Other [4+2] Cycloadditions for Thiopyran Scaffolds

| Heterodiene/Dienophile | Dienophile/Diene | Conditions | Product Type | Yield (%) | Reference |

| Diferrocenyl thioketone | 2,3-dimethyl-1,3-butadiene | Thermal (75 °C) | Dihydro-2H-thiopyran | 65 | rsc.orgrsc.org |

| Thiochalcone | α-nitrosoalkene | Thermal | Thiopyran-fused system | Good | fu-berlin.de |

| Thiochalcone | Acetylenedicarboxylate | Thermal, LiClO₄ or high pressure (5 kbar) | Fused thiopyran derivative | 94 | beilstein-journals.org |

| Hetaryl thioketone | 2,3-dimethylbuta-1,3-diene | Room temperature, THF | 3,6-dihydro-2H-thiopyran | Good | researchgate.netuzh.ch |

Ring Transformation and Rearrangement Pathways in this compound Synthesis

Ring transformation and rearrangement reactions offer alternative routes to the this compound skeleton, often starting from different heterocyclic systems or acyclic precursors that undergo cyclization and rearrangement. For instance, ring enlargement of acyldihydrothiophenes has been reported as a method to access thiopyran derivatives thieme-connect.de. The conversion of pyran-2-ones into thiopyran derivatives via ring transformation reactions has also been explored ncats.io. While ring expansion of smaller sulfur heterocycles like thiiranes and thietanes primarily leads to thiophenes, these transformations highlight the versatility of sulfur-containing ring systems in generating diverse heterocyclic scaffolds researchgate.net.

Table 2.2: Ring Transformation and Rearrangement Pathways

| Starting Material | Transformation Type | Conditions | Product Type | Yield (%) | Reference |

| Acyldihydrothiophene | Ring Enlargement | Zn dust, chlorotrimethylsilane, NaOH | This compound derivative | Variable | thieme-connect.de |

| 6-aryl-2H-pyran-2-one | Ring Transformation | Carbanion-induced base-catalyzed synthesis | 1H-isothiochromenes | Good | ncats.io |

| This compound 1,1-dioxides | Base-induced cyclization | Eneyne sulfones | This compound 1,1-dioxides | Good | researchgate.net |

Mechanistic Investigations and Reactivity Profiles of 2h Thiopyran Systems

Elucidation of Cycloaddition Reaction Mechanisms

Cycloaddition reactions, especially the Diels-Alder and thia-Diels-Alder variants, are cornerstone transformations for constructing six-membered rings. The behavior of 2H-thiopyran systems in these reactions is intricately governed by electronic and steric factors.

Influence of Substituent Electronic Properties on Reactivity and Regioselectivity in Diels-Alder Reactions

The electronic nature of substituents on the this compound ring plays a pivotal role in dictating the reactivity and regioselectivity of Diels-Alder reactions. chim.itresearchgate.net Unsubstituted 2H-thiopyrans are generally considered electron-rich and thus readily participate in normal electron demand (NED) Diels-Alder reactions with electron-poor dienophiles. chim.it However, the regioselectivity in these cases can be low due to the weak polarization of the diene system. chim.it

The introduction of substituents can significantly alter this behavior. chim.it Electron-donating groups (EDGs) on the this compound ring enhance its electron-rich character, thereby increasing its reactivity towards electron-poor dienophiles in NED reactions. chim.it Conversely, strong electron-withdrawing groups (EWGs) can decrease the electron density of the diene system to such an extent that it favors inverse electron demand (IED) Diels-Alder reactions with electron-rich dienophiles. chim.it A significant outcome of introducing either EDGs or EWGs is a marked increase in regioselectivity. chim.it

The position of the substituent also has a profound impact on reactivity. cdnsciencepub.com The approximate order of reactivity for substituted 2H-thiopyrans is: 4,6-disubstituted >> 5-substituted > 4-substituted, 3,5-disubstituted >> 3-substituted. cdnsciencepub.com This trend highlights that substitution at the 3-position significantly diminishes reactivity. cdnsciencepub.com With highly reactive dienophiles, such as maleic anhydride, good yields of predominantly the endo adduct are typically obtained. cdnsciencepub.com However, with less reactive dienophiles, the reactions are slower, and yields are often reduced due to competing thermal decomposition of the this compound diene. cdnsciencepub.comcdnsciencepub.com

Lewis acids can be employed to promote these reactions, often leading to enhanced exo selectivity, particularly with "wet" ethylaluminum dichloride (EtAlCl2). cdnsciencepub.com

Table 1: Effect of Substituents on Diels-Alder Reaction Type and Regioselectivity

| Substituent Type on this compound | Dienophile Type | Dominant Reaction Type | Regioselectivity |

| Unsubstituted | Electron-poor | Normal Electron Demand (NED) | Low |

| Electron-Donating (EDG) | Electron-poor | Normal Electron Demand (NED) | High |

| Strong Electron-Withdrawing (EWG) | Electron-rich | Inverse Electron Demand (IED) | High |

Ring Opening and Recyclization Mechanisms of 2H-Thiopyrans

Beyond cycloaddition reactions, this compound rings can undergo a variety of transformation processes, including ring-opening and recyclization, which can be induced by thermal or chemical means.

Thermally Induced Ring Transformation Processes

Thermolysis of substituted 2H-thiopyrans can lead to complex rearrangements. For instance, the thermal rearrangement of thiopheniobis(alkoxycarbonyl)methanides can initially yield a this compound as the kinetic product. rsc.org At higher temperatures, this can further rearrange to form thermodynamically more stable products like 2-(2-thienyl)malonates. rsc.org These transformations are often regiospecific and can also lead to the formation of cyclopropanated thiophenes. rsc.org Theoretical calculations suggest that these rearrangements can proceed through a chim.itru.nl-shift to form a dipolar intermediate. rsc.org

Base-Catalyzed and Nucleophile-Induced Ring Transformations

Base-catalyzed reactions can induce significant transformations in this compound systems. For example, base-induced ring contractions of 3,6-dihydro-2H-thiopyrans have been reported to proceed via an initial ring-opening, followed by an intramolecular 1,2- or 1,4-addition to yield cyclopentenes and vinylcyclopropanes, respectively. ru.nl There are also methods describing the base-induced conversion of 2H-thiopyrans into the isomeric 4H-thiopyrans. thieme.de

The reaction of 6-aryl-2H-pyran-2-ones with carbanions generated from various thio- and oxo-cyclic ketones can lead to a fascinating array of ring-transformation products, including 1H-isothiochromenes, benzo[c]thiochromenes, and benzo[c]chromenes. acs.org Similarly, this compound-2-thiones can undergo recyclization reactions with amines to form pyridine-2-thiones. tandfonline.com

Chemical Stability and Controlled Degradation Pathways of Dihydro-2H-thiopyran Rings

The stability of the 3,6-dihydro-2H-thiopyran ring is a critical consideration, especially when it is incorporated as a linkage in larger molecular architectures, such as polymers. acs.orgacs.org Studies on poly(ethylene glycol) (PEG) linked by a 3,6-dihydro-2H-thiopyran ring have provided valuable insights into its stability under various conditions. acs.orgacs.org

These linkages exhibit excellent stability towards hydrolysis in both strongly acidic (0.1 and 1 M HCl) and strongly basic (0.1 and 1 M NaOH) aqueous media. acs.org

The thermal stability, however, is dependent on the substituents. For a diethoxyphosphoryl derivative, the structure is stable up to 80 °C for 24 hours. acs.orgacs.org At higher temperatures, degradation occurs, including a retro-hetero-Diels-Alder (retro-HDA) reaction, with complete fragmentation observed at 160 °C after 24 hours. acs.orgacs.org A pyridinyl derivative shows slightly enhanced thermal stability, remaining intact up to 120 °C for 24 hours, with complete cleavage via a retro-HDA mechanism occurring at 180 °C after 24 hours. acs.orgacs.org The conversion of the dithioester function into a dithioketal within the ring is thought to increase thermal stability against elimination reactions, as a concerted mechanism is no longer possible. acs.org

Table 2: Thermal Stability of Substituted 3,6-Dihydro-2H-thiopyran Linkages in PEG

| Derivative | Stable Temperature (24h) | Onset of Degradation | Complete Fragmentation (24h) | Primary Degradation Pathway |

| Diethoxyphosphoryl | up to 80 °C | > 80 °C | 160 °C | Retro-HDA and other degradation |

| Pyridinyl | up to 120 °C | > 120 °C | 180 °C | Exclusively Retro-HDA |

Advanced Studies on Electrophilic and Nucleophilic Reactivity of this compound Moieties

The reactivity of the this compound ring is complex, influenced by the sulfur heteroatom, the conjugated diene system, and the presence of substituents. The system can react with both electrophiles and nucleophiles, often leading to a diverse array of heterocyclic structures.

Electrophilic Reactivity

The primary mode of electrophilic reactivity for the this compound system is through its participation as a diene in [4+2] cycloaddition reactions (Diels-Alder reactions). Unlike true aromatic systems, classic electrophilic substitution reactions are less common. The reactivity is significantly governed by the electronic nature of substituents on the thiopyran ring.

Studies have shown that electron-donating groups on the this compound ring enhance its reactivity in normal electron demand Diels-Alder reactions with electron-deficient dienophiles. The approximate order of reactivity has been observed to be 4,6-disubstituted > 5-substituted > 4-substituted > 3,5-disubstituted >> 3-substituted derivatives. cdnsciencepub.com These reactions typically yield predominantly endo adducts with reactive dienophiles. cdnsciencepub.com However, with less reactive dienophiles, the reactions are slower and can be compromised by the thermal decomposition of the diene. cdnsciencepub.com

The use of 2H-thiopyrans as functional equivalents of otherwise unreactive cis-substituted dienes is a key synthetic strategy, as the resulting cycloadducts can be desulfurized. cdnsciencepub.com Intramolecular Diels-Alder (IMDA) reactions of this compound derivatives have also been systematically studied. For instance, derivatives with dienophiles tethered at various positions show that cycloaddition is favored when the dienophile is activated, such as by a carbomethoxy group. cdnsciencepub.com The stereoselectivity of these IMDA reactions can be high, though it is dependent on the tether position and the geometry of the dienophile. cdnsciencepub.com

Computational studies, specifically Density Functional Theory (DFT), have been employed to investigate the inverse electron demand Diels-Alder (IEDDA) reactions of this compound derivatives, such as this compound-2-one and this compound-2-thione, with strained alkynes like endo-bicyclo[6.1.0]nonyne (endo-BCN). rsc.orgnih.gov These studies, supported by experimental data, show that this compound-2-one reacts significantly faster than its oxygenated analog, 2H-pyran-2-one, which is attributed to a lower distortion energy. rsc.orgnih.gov The reactivity trend for these cycloadditions is predicted to correlate with the aromaticity of the heterocyclic substrate: less aromatic character leads to higher reactivity. nsf.govnih.gov

| This compound Substrate | Electrophile (Dienophile) | Conditions | Product(s) | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 4-Triisopropylsilyloxy-2H-thiopyran | N-Phenylmaleimide | CDCl₃, 100°C, 24 h | Endo cycloadduct | 95% (endo:exo >20:1) | cdnsciencepub.com |

| 4,6-Bis(triisopropylsilyloxy)-2H-thiopyran | N-Phenylmaleimide | CDCl₃, 25°C, 2 h | Endo cycloadduct | 95% (endo:exo >20:1) | cdnsciencepub.com |

| This compound-2-one | endo-Bicyclo[6.1.0]nonyne (endo-BCN) | Computational (DFT) | Cycloadduct | ΔG‡ = 20.3 kcal/mol | nsf.gov |

| 2H-Pyran-2-thione | endo-Bicyclo[6.1.0]nonyne (endo-BCN) | Methanol, rt | Cycloadduct | 90% | acs.org |

| 1-(2-Furyl)-3-(dimethylamino)-2-propene-1-thione | Maleic anhydride | Benzene (B151609), reflux, 3 h | Rearranged N,N-dimethylamide derivative | 65% | znaturforsch.comresearchgate.net |

Nucleophilic Reactivity

The nucleophilic reactivity of the this compound ring is highly dependent on its substitution pattern. The parent heterocycle is not particularly susceptible to nucleophilic attack. However, the introduction of electron-withdrawing groups, such as a carbonyl (C=O) or thiocarbonyl (C=S) group at the C-2 position, creates electrophilic centers within the ring, making it vulnerable to nucleophilic attack.

For derivatives like 2H-pyran-2-ones and their thio-analogs, nucleophilic attack can occur at positions C-2, C-4, and C-6. clockss.org These reactions often result in ring-opening, followed by rearrangement and recyclization to form new heterocyclic or carbocyclic systems. clockss.org For example, this compound-2-thiones are known to undergo recyclization reactions with amines to yield pyridine-2-thiones. tandfonline.com

Another important pathway to 2H-thiopyrans involves the reaction of nucleophiles with thiopyrylium (B1249539) salts. The introduction of C-nucleophiles, such as Grignard reagents (e.g., methyl- or ethylmagnesium bromide), to thiopyrylium salts can produce a mixture of 2H- and 4H-thiopyrans. rsc.org Similarly, reduction with hydrides like sodium borohydride (B1222165) can also lead to this compound isomers. thieme-connect.de The regioselectivity of the nucleophilic attack is dependent on the nature of both the nucleophile and the substituents on the thiopyrylium ring. rsc.org

Base-induced transformations also highlight the nucleophilic aspect of this compound chemistry. Treatment of a this compound with a strong base like butyllithium (B86547) can lead to deprotonation, forming a nucleophilic intermediate which can then be quenched with an electrophile. thieme-connect.de This strategy allows for the conversion of 2H-thiopyrans into substituted 4H-thiopyrans. thieme-connect.de

| Substrate | Nucleophile/Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| Thiopyrylium salts | Methylmagnesium bromide | Not specified | Mixture of 2H- and 4H-thiopyrans (3:1 ratio) | Not specified | rsc.org |

| Thiopyrylium salts | Ethylmagnesium bromide | Not specified | Mixture of 2H- and 4H-thiopyrans (3:1 ratio) | Not specified | rsc.org |

| 2,6-Diphenyl-2H-thiopyran | 1. Butyllithium 2. H₂O (Protonation) | Not specified | 2,6-Diphenyl-4H-thiopyran | 70% | thieme-connect.de |

| Lithium salt of 2,6-Diphenyl-2H-thiopyran | Chlorotrimethylsilane | Not specified | 2,6-Diphenyl-4-(trimethylsilyl)-4H-thiopyran | 98% | thieme-connect.de |

| This compound-2-thiones | Amines | Not specified | Pyridine-2-thiones | Not specified | tandfonline.com |

Computational and Theoretical Chemistry Studies of 2h Thiopyran Systems

Density Functional Theory (DFT) Applications in 2H-Thiopyran Research

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for studying the electronic structure and reactivity of organic molecules, including this compound derivatives. Its ability to accurately predict molecular geometries, energies, and electronic properties makes it indispensable in modern chemical research.

DFT calculations have been instrumental in predicting the reactivity, reaction efficiency, and selectivity of this compound systems, particularly in cycloaddition reactions. For instance, studies involving the inverse electron demand Diels-Alder (IEDDA) reaction of 2H-(thio)pyran-2-(thi)ones with strained alkynes have utilized DFT to analyze reaction pathways and predict efficiency rsc.orgnih.govnsf.gov. These investigations reveal that substrates with lower aromaticity tend to exhibit higher reactivity. For example, DFT calculations indicated that endo-bicyclo[6.1.0]nonyne (endo-BCN) reacts significantly faster with this compound-2-one compared to other related derivatives due to a lower distortion energy rsc.org. Furthermore, activation Gibbs free energies calculated via DFT have quantified the relative reactivity of various thiopyran derivatives, with values varying based on substitution patterns and the presence of sulfur atoms nsf.gov.

Table 1: Activation Gibbs Free Energies for Cycloaddition Reactions

| Compound/Derivative | Activation Gibbs Free Energy (kcal/mol) | Reference |

|---|---|---|

| 2H-pyran-2-thione (2b) | 16.4 | nsf.gov |

| 2H-pyran-2-thione (2d) | 22.7 | nsf.gov |

| 2H-pyran-2-one (3b) | 21.0 | nsf.gov |

| This compound-2-thione (4) | 23.6 | nsf.gov |

| This compound-2-thione (4b) | 20.3 | nsf.gov |

Studies on the potential energy surfaces (PESs) of reactions involving substituted this compound-2-thiones and acetylenes have also employed DFT. These calculations reveal similar PESs with differing energetic characteristics, highlighting multiple minimum-energy pathways (MEPs) that lead to various products tandfonline.com.

DFT methods are extensively used to probe the electronic structure of this compound systems, including the analysis of molecular orbitals and aromaticity. Studies have employed Natural Bond Orbital (NBO) analysis and calculated frontier molecular orbitals (HOMO-LUMO gap) to understand electronic delocalization and charge transfer within these ring systems materialsciencejournal.orgmetu.edu.tr. For instance, in 2H-pyran derivatives, the HOMO is often delocalized over the pyran ring, while the LUMO can be localized on attached aromatic systems materialsciencejournal.org.

Aromaticity in thiopyran systems can be assessed using indices like Nuclear Independent Chemical Shift (NICS). Calculations have shown that the aromaticity of 2H-pyran-2-thione is lower than its thiopyran analogue, which correlates with its higher reactivity in cycloaddition reactions nsf.gov. NICS values for 2H-pyran-2-thione were reported as -2.05 ppm, while its thiopyran analogue showed -2.29 ppm, indicating a degree of aromatic character nsf.gov.

Table 2: Aromaticity Assessment via NICS Values

| Compound | NICS Value (ppm) | Reference |

|---|---|---|

| 2H-pyran-2-thione | -2.05 | nsf.gov |

The characterization of global and local reactivity descriptors is a key application of DFT in understanding the chemical behavior of this compound derivatives. Molecular Electrostatic Potential (MEP) maps and Average Local Ionization Energies (ALIE) are frequently computed to identify regions prone to electrophilic or nucleophilic attack materialsciencejournal.orgsemanticscholar.orgmdpi.comresearchgate.netnih.govscirp.org.

MEP calculations reveal electron-rich and electron-deficient regions within the molecule, often highlighting specific atoms or functional groups as preferred sites for interactions materialsciencejournal.orgresearchgate.netnih.gov. For example, nitrogen atoms and benzene (B151609) rings have been identified as crucial sites for characteristic MEP surfaces semanticscholar.orgmdpi.com. ALIE surfaces, on the other hand, help pinpoint molecular sites sensitive to electrophilic attacks, with lower ALIE values indicating higher reactivity towards electrophiles semanticscholar.orgmdpi.com. Studies have reported ALIE values in the range of 184-192 kcal/mol for various derivatives, with specific sites showing lower values mdpi.com.

Fukui functions, which describe the local reactivity of atoms in a molecule, can also be computed using DFT to predict nucleophilic and electrophilic attack sites scifiniti.com.

Table 3: Average Local Ionization Energy (ALIE) Values for Reactivity Analysis

| Derivative/Site | ALIE (kcal/mol) | Reference |

|---|---|---|

| RS-4 derivative | 184.26 | mdpi.com |

| RS-1 and RS-2 | ~192 | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound systems, providing insights into their conformational flexibility and intermolecular interactions. These simulations track the movement of atoms over time, allowing for the exploration of various stable and transition-state conformations semanticscholar.orgmdpi.comresearchgate.netplos.orgresearchgate.netbonvinlab.org.

MD simulations have been used to analyze the interactions of thiopyran derivatives with solvents, such as water, and to understand how these interactions influence their behavior semanticscholar.orgmdpi.com. For example, studies have calculated interaction energies and counted hydrogen bonds formed with water molecules to assess solubility parameters and compatibility with other compounds mdpi.com. In biological contexts, MD simulations are used to investigate the binding modes and stability of inhibitors with target proteins, revealing key intermolecular interactions such as hydrogen bonds and van der Waals forces researchgate.netplos.org.

Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis for Complex Transformations

The exploration of potential energy surfaces (PESs) and the analysis of reaction coordinates are critical for understanding the mechanisms of complex chemical transformations involving this compound systems. DFT calculations are frequently used to map these energy landscapes, identifying transition states and reaction pathways tandfonline.comresearchgate.net.

For reactions such as cycloadditions, PES mapping helps to elucidate the energetic profiles and determine the most favorable minimum-energy pathways (MEPs) tandfonline.comresearchgate.net. Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm the connectivity between transition states and the corresponding minima on the PES, thereby validating the proposed reaction mechanisms researchgate.net. These studies reveal that different substituents or structural features can significantly alter the PES and, consequently, the reaction's regioselectivity and stereoselectivity tandfonline.com.

Quantum Chemical Investigations of Conformation and Stereochemical Outcomes

Quantum chemical methods, often in conjunction with DFT, are employed to investigate the conformational preferences and stereochemical outcomes of reactions involving this compound derivatives. These studies analyze the energy differences between various conformers and how these preferences influence reaction stereochemistry acs.orgresearchgate.netresearchgate.netnih.govresearchgate.netnih.govsciencepublishinggroup.com.

For instance, conformational analyses of substituted tetrahydro-2H-thiopyrans have revealed that chair conformations are generally more stable than twist conformations, with specific energy differences quantified through DFT calculations researchgate.net. Studies on related systems, such as 2-methoxytetrahydropyran (B1197970) and its thiopyran analogues, have also shown that axial conformations are more stable than equatorial ones, with hyperconjugation and electrostatic interactions playing significant roles researchgate.net.

Furthermore, quantum chemical calculations, combined with experimental data like NMR coupling constants, are used for detailed stereochemical assignments. By systematically comparing theoretical and experimental vicinal ¹H-¹H NMR coupling constants, researchers can accurately determine the stereochemistry of flexible molecules containing multiple chiral centers, including those derived from 2H-pyran frameworks nih.gov.

Compound List

The following compounds have been mentioned in the context of computational and theoretical studies related to this compound systems:

this compound

this compound-4-ol, tetrahydro-3-((dimethylamino)methyl)-4-(4-(trifluoromethyl)phenyl)-, hydrochloride, trans-(+-)

this compound, 3,4-dihydro-6-methyl-

2H-(thio)pyran-2-(thi)ones (general class)

this compound-2-one

2H-pyran-2-one

2H-pyran-2-thione

this compound-2-thione

methyltetrahydro-2H-thiopyrans

this compound, tetrahydro-, 1,1-dioxide

2-methoxytetrahydropyran

2-methyltetrahydro-2H-thiopyran

2-tert-butyl-4-methyl-2,6-diphenyl-2H-thiopyran

3,4-dihydro-2H-thiopyran-1,1-dioxide

3,4,6-triphenyl-3,4-dihydro-2H-thiopyran-1,1-dioxide

tetrahydro-2H-pyran-2-ol

4H-pyran derivatives

2-amino-3-cyano-4H-pyran derivatives

4-hydroxy-6-neopentyl-2H-pyran-2-one

6-methyl-2H-pyran-2-one

6-heptenyl-5,6-dihydro-2H-pyran-2-one

Tetrahydro-2H-thiopyran-4-ol 1,1-dioxide

Advanced Spectroscopic and Structural Elucidation of 2h Thiopyran Derivatives

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for the unequivocal determination of molecular structures, providing precise coordinates of atoms in the crystalline state. This technique allows for the accurate measurement of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the thiopyran ring and the spatial orientation of its substituents.

In a study on the three-component synthesis of various 4H-thiopyran derivatives, X-ray analysis was crucial in confirming the molecular structures of the products. researchgate.netnih.gov For the derivative 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile, SCXRD analysis revealed that the central 4H-thiopyran ring adopts a distinct boat conformation . nih.gov The sulfur (S¹) and the opposing carbon (C⁴) atoms were found to deviate from the basal plane formed by the other four ring atoms by 0.435(4) Å and 0.505(4) Å, respectively. nih.gov This level of detail is critical for understanding the steric and electronic properties of the molecule.

Furthermore, X-ray diffraction elucidates the supramolecular architecture, showing how molecules pack in the crystal lattice. For instance, in certain 2-(thiopyran-4-ylidene)-1,3-benzodithiole derivatives, analysis revealed different packing motifs, including donor-acceptor (D–A) segregated-type stacking and D–A mixed-type layer structures, which are influenced by intermolecular interactions such as hydrogen bonding. nih.gov

Table 1: Selected Crystallographic Data for a 4H-Thiopyran Derivative

| Parameter | Value |

| Compound Name | 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile |

| Ring Conformation | Boat |

| S¹ Atom Deviation | 0.435(4) Å |

| C⁴ Atom Deviation | 0.505(4) Å |

Data sourced from Dyachenko et al. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic and Stereochemical Assignments

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of 2H-thiopyran derivatives in solution. One-dimensional (¹H and ¹³C NMR) and two-dimensional techniques (e.g., COSY, HSQC, HMBC, NOESY) provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms, which is essential for assigning stereochemistry.

The relative configuration of substituents on the thiopyran ring can be determined through the analysis of proton-proton coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE). The magnitude of the coupling constant is dependent on the dihedral angle between adjacent protons, allowing for the differentiation between cis and trans isomers.

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly crucial for stereochemical assignments. This experiment detects correlations between protons that are close in space, regardless of whether they are connected through bonds. For example, in studies of related 2-methyl-3,6-dihydro-2H-pyran moieties, NOESY correlations were used to definitively establish the relative configurations of the ring substituents. nih.gov A correlation between specific protons confirms their spatial proximity, allowing for the assignment of their relative orientation on the same or opposite faces of the ring. nih.gov

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. In the characterization of 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile, the ¹³C NMR spectrum displayed characteristic signals confirming the structure. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for a 4H-Thiopyran Derivative

| Carbon Atom Assignment | Chemical Shift (δ_C, ppm) |

| C (cyclohexene) | 25.1 |

| C (cyclohexene) | 26.3 |

| C (cyclohexene) | 29.0 |

| C⁴ (thiopyran) | 44.5 |

| C³, C⁵ (thiopyran) | 70.7, 71.1 |

| C (nitrile) | 120.2 |

| C=C (cyclohexene) | 126.2 (2C) |

| C=C (cyclohexene) | 127.1 (2C) |

| C², C⁶ (thiopyran) | 153.2, 153.3 |

Data for 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile, sourced from Dyachenko et al. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Identification and Degradation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental formula. This is a critical step in identifying newly synthesized compounds and confirming their identity. Electrospray Ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically keeps the molecule intact, primarily showing the protonated molecule [M+H]⁺ or other adducts.

For the synthesized 4H-thiopyran derivative 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile, ESI-MS analysis confirmed its molecular weight, showing a protonated molecular ion [M+H]⁺ at an m/z of 259.1012. nih.gov

Tandem mass spectrometry (MS/MS), often performed with ESI, involves the fragmentation of a selected precursor ion to generate a characteristic pattern of product ions. This fragmentation pattern serves as a structural fingerprint, providing valuable information for structural elucidation and for distinguishing between isomers. The fragmentation of heterocyclic systems is often characterized by specific bond cleavages and rearrangements. Common fragmentation pathways in related nitrogen-containing fused heterocyclic systems include cross-ring cleavages and the loss of small neutral molecules or substituent groups. nih.gov For instance, the fragmentation of certain thiophene derivatives, which are structurally related to thiopyrans, can proceed through a ring-expansion mechanism to form a thiopyran isomer of the molecular ion before decomposition. This highlights the complex rearrangements that can occur during MS analysis.

Table 3: HRMS Data for a 4H-Thiopyran Derivative

| Compound Name | Ionization Mode | Ion Type | Calculated m/z | Observed m/z |

| 2,6-diamino-4-(cyclohex-3-en-1-yl)-4H-thiopyran-3,5-dicarbonitrile | ESI | [M+H]⁺ | 259.1015 | 259.1012 |

Data sourced from Dyachenko et al. nih.gov

Applications of 2h Thiopyran Scaffolds in Complex Organic Synthesis

Utilization as Versatile Synthetic Intermediates and Building Blocks

The inherent reactivity and structural features of 2H-thiopyran make it an attractive intermediate for constructing diverse molecular architectures.

Precursors for the Synthesis of Fused Polycyclic Aromatic Hydrocarbons (PAHs) and Other Complex Heterocyclic Systems

This compound derivatives can act as key precursors in the synthesis of fused polycyclic aromatic hydrocarbons (PAHs) and other complex heterocyclic systems. Through various cyclization and annulation reactions, the thiopyran ring can be incorporated into larger, fused ring systems. For instance, reactions involving electrophilic cyclization onto the thiopyran ring or its derivatives can lead to the formation of fused carbocyclic and heterocyclic structures, which are prevalent in natural products and advanced materials. The sulfur atom can also participate in or direct these cyclization processes, offering regiochemical control.

Construction of Biaryl and Teraryl Scaffolds through Ring Transformation Reactions

Ring transformation reactions involving this compound are instrumental in the construction of biaryl and teraryl scaffolds. These transformations often involve extrusion of the sulfur atom or rearrangement of the thiopyran ring, leading to the formation of new carbon-carbon bonds that link aromatic or heteroaromatic units. Such reactions are crucial for synthesizing molecules with extended π-conjugation or for creating complex molecular architectures found in pharmaceuticals and organic electronic materials. For example, palladium-catalyzed cross-coupling reactions or thermal rearrangements of functionalized 2H-thiopyrans can yield substituted biaryls and teraryls.

Synthesis of Polycyclic Systems (e.g., Hydrindans, Decalins) via Desulfurization Strategies

Desulfurization strategies applied to this compound derivatives provide an effective route to saturated and partially saturated polycyclic systems, such as hydrindans and decalins. These methods typically involve the reductive removal of the sulfur atom from the thiopyran ring, often employing reagents like Raney nickel or other reducing agents. This process allows for the efficient conversion of a sulfur-containing heterocycle into its carbocyclic analogue, preserving the carbon framework established by the thiopyran precursor. This approach is particularly useful when the thiopyran serves as a temporary scaffold to direct stereochemistry or facilitate specific bond formations before its removal.

Strategies for Advanced Functionalization and Derivatization of the this compound Core

The this compound core can be selectively functionalized to introduce a variety of substituents, thereby expanding its utility in synthesizing diverse chemical entities.

Regioselective Introduction of Electron-Donating and Electron-Withdrawing Substituents

The regioselective introduction of electron-donating and electron-withdrawing substituents onto the this compound ring is achievable through various electrophilic and nucleophilic substitution reactions. The electronic nature of substituents already present on the ring, as well as the inherent electronic distribution within the this compound system, can direct incoming electrophiles or nucleophiles to specific positions. For instance, activating groups can facilitate electrophilic aromatic substitution, while the sulfur atom itself can influence the reactivity at adjacent positions. Careful selection of reaction conditions and reagents allows for the controlled installation of functional groups, preparing the scaffold for further synthetic elaborations.

Synthesis of Structurally Diverse this compound Analogues (e.g., Pyridine-Connected Derivatives)

The synthesis of structurally diverse this compound analogues, including those featuring pyridine-connected motifs, is a significant area of research. These analogues are synthesized through various cyclization strategies, often involving the condensation of sulfur-containing precursors with appropriately functionalized pyridine (B92270) derivatives or vice versa. Such compounds are of interest due to the potential synergistic electronic and steric properties imparted by the combination of the thiopyran and pyridine rings, finding applications in medicinal chemistry and materials science.

Development of "Click-and-Release" Methodologies Utilizing this compound Derivatives for Controlled Chemical Transformations

The "click-and-release" strategy represents a sophisticated approach in organic synthesis, enabling precise chemical modifications and the controlled liberation of molecules. While direct "click-and-release" methodologies specifically detailing this compound derivatives are less extensively documented in the provided search results compared to its role in polymer chemistry, the underlying principles of controlled transformations are relevant. Research into thiocarbonyl-containing heterocycles, such as this compound-2-thiones, has shown their potential as precursors for generating reactive species or undergoing cycloaddition reactions that can be triggered. For instance, studies on this compound-2-thione sulfine (B13751562) (TTS) have demonstrated its ability to convert hydrogen sulfide (B99878) (H₂S) to more complex sulfur species, and this transformation can be influenced by reaction conditions, hinting at potential for controlled release or modification of sulfur-containing molecules brown.eduresearchgate.net. The core idea involves a highly efficient reaction (the "click") that forms a stable linkage, followed by a specific trigger (e.g., thermal, pH, light) that leads to the desired chemical transformation or release of a payload. While explicit examples of this compound derivatives as the primary "releasing" moiety in a click-and-release system are not detailed in the provided snippets, the general reactivity patterns of thiopyran structures suggest potential for future development in this area, particularly in the context of sulfur chemistry and triggered molecular events.

Applications in Polymer Chemistry and Macromolecular Architectures (e.g., RAFT-Hetero-Diels-Alder Conjugation)

This compound derivatives play a significant role in modern polymer chemistry, especially in the synthesis of complex macromolecular architectures through controlled polymerization techniques and efficient conjugation strategies.

RAFT-Hetero-Diels-Alder (RAFT-HDA) Conjugation: A prominent application involves the combination of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization with the Hetero-Diels-Alder (HDA) reaction. This synergistic approach allows for the precise synthesis of polymers with well-defined architectures, such as block copolymers and star polymers, without the need for catalysts or high temperatures in the conjugation step researchgate.netpolymatter.netkinampark.comacs.orgresearchgate.net.

In the RAFT-HDA concept, RAFT agents, which contain a thiocarbonyl group (C=S), act as dienophiles in the HDA cycloaddition reaction with a diene. This reaction forms a stable 3,6-dihydro-2H-thiopyran ring as the linkage between polymer chains or between a polymer and another molecule researchgate.netkinampark.comresearchgate.net. This method is highly efficient and modular, facilitating the creation of complex structures by connecting pre-synthesized polymer blocks.

Research Findings and Stability: Studies have investigated the stability of the 3,6-dihydro-2H-thiopyran linkages formed via RAFT-HDA. For example, PEG chains functionalized with these linkages have been synthesized and tested for their stability under various conditions researchgate.netacs.org.

Thermal Stability:

Diethoxyphosphoryl derivatives of the thiopyran ring were found to maintain their structural integrity up to 80°C for 24 hours. Degradation, including retro-HDA reactions, occurred at higher temperatures, with complete fragmentation observed at 160°C after 24 hours researchgate.netacs.org.

Pyridinyl derivatives exhibited slightly higher thermal stability, remaining unaffected up to 120°C for 24 hours, with complete cleavage only occurring after 24 hours at 180°C researchgate.netacs.org.

pH Stability: While specific pH stability data is not detailed in the provided snippets, the general robustness of Diels-Alder adducts suggests moderate stability under neutral or mildly acidic/basic conditions, though extreme pH values could potentially lead to hydrolysis or other degradation pathways.

Polymer Architectures: The RAFT-HDA approach has been successfully employed to synthesize:

Star Polymers: RAFT agents with diethoxyphosphoryldithioformate or pyridin-2-yldithioformate end groups have been reacted with coupling agents bearing multiple diene functionalities to create star polymers with 2, 3, or 4 arms, achieving yields as high as 81% for 2-arm stars researchgate.netresearchgate.net.

Block Copolymers: This method allows for the efficient coupling of different polymer blocks, creating well-defined block copolymer structures kinampark.comresearchgate.net.

Surface Modification: The RAFT-HDA reaction has also been used for grafting polymers onto solid substrates, such as cellulose, by utilizing reactive diene functionalities on the substrate researchgate.net.

The RAFT-HDA conjugation is considered an "ultra-fast click reaction" and offers a catalyst-free alternative to other click chemistry methods, making it attractive for synthesizing complex macromolecular designs kinampark.comresearchgate.net.

Future Research Directions and Emerging Avenues in 2h Thiopyran Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency and Atom Economy

A primary focus of future research lies in the development of more efficient and environmentally benign methods for constructing the 2H-thiopyran core. While traditional methods have been invaluable, the push towards green chemistry necessitates the exploration of new synthetic paradigms that maximize atom economy and minimize waste. jocpr.comprimescholars.comrsc.org

Key areas of development include:

Catalytic Thio-Diels-Alder Reactions: The hetero-Diels-Alder reaction is a cornerstone of thiopyran synthesis. nih.govrsc.org Future efforts will likely concentrate on designing novel catalysts that can facilitate these reactions with higher efficiency, regioselectivity, and stereoselectivity under milder conditions. The development of asymmetric catalytic systems for the enantioselective synthesis of chiral this compound derivatives is a particularly important frontier. researchgate.net

Continuous Flow Synthesis: Continuous flow technologies offer significant advantages over traditional batch processes, including improved reaction control, enhanced safety, and scalability. researchgate.net The application of continuous flow methods to the synthesis of 2H-thiopyrans, for instance through the photochemical generation of reactive thioaldehydes for in-situ thia-Diels-Alder reactions, presents a promising avenue for efficient and high-throughput synthesis. researchgate.netd-nb.info

Atom-Economical Annulation Strategies: Researchers are exploring novel annulation strategies that maximize the incorporation of all atoms from the starting materials into the final product. figshare.comresearchgate.net An example includes the [5 + 1] annulation of α-diazo-β-diketones and vinylthiiranes to afford functionalized 3,6-dihydro-2H-thiopyrans. acs.org Another innovative approach involves an unprecedented [1+1+1+1+1+1] annulation to construct tetrahydro-2H-thiopyran 1,1-dioxides. acs.org

Multicomponent Reactions: One-pot multicomponent reactions that allow for the construction of complex this compound derivatives from simple starting materials are highly desirable for their operational simplicity and efficiency. iau.ir

| Synthetic Strategy | Key Features | Potential Advantages |

| Asymmetric Catalysis | Enantioselective synthesis of chiral 2H-thiopyrans. | Access to enantiopure compounds for pharmaceutical applications. |

| Continuous Flow Synthesis | Photochemical generation of intermediates, precise reaction control. | Increased efficiency, safety, and scalability. researchgate.netd-nb.info |

| [5 + 1] Annulation | Carbene-induced ring expansion of vinylthiiranes. | Atom-economical access to functionalized dihydro-2H-thiopyrans. acs.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High efficiency and molecular diversity. iau.ir |

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Beyond established synthetic routes, a significant area of future research will involve uncovering and harnessing novel reactivity patterns of the this compound ring system. This exploration could lead to the development of entirely new transformations and the synthesis of previously inaccessible molecular architectures.

Anionic Chemistry: The anion of this compound exhibits unusual reactivity, for example in alkylation reactions with bulky electrophiles like t-butyl bromide and cyclohexyl bromide, leading to substitution at the 2- and 4-positions. rsc.org Further investigation into the reactivity of this compound anions could unveil new carbon-carbon and carbon-heteroatom bond-forming reactions.

Cycloaddition Reactions with Strained Alkynes: The inverse electron demand Diels-Alder (IEDDA) reaction of this compound-2-one and its derivatives with strained alkynes has been investigated. rsc.orgnih.gov This "click-and-release" strategy can be used for the controlled generation of carbonyl sulfide (B99878) (COS), which can be converted to hydrogen sulfide (H₂S) in biological systems. nih.gov Exploring the scope of this reactivity with a wider range of strained alkynes and substituted 2H-thiopyrans could lead to new bioorthogonal reactions and therapeutic applications.

Carbene-Induced Ring Expansions: The reaction of vinylthiiranes with carbenoids generated from α-diazo-β-diketones can lead to a rsc.orgacs.org-sigmatropic rearrangement to form 3,6-dihydro-2H-thiopyrans. acs.org This type of carbene-induced ring expansion represents an unconventional approach to the synthesis of the thiopyran core.

Photochemical and Electrochemical Transformations: The application of photochemical and electrochemical methods to induce novel transformations of 2H-thiopyrans is a largely unexplored area. These techniques could potentially unlock unique reaction pathways that are not accessible through traditional thermal methods.

| Reaction Type | Reactants | Products | Significance |

| Anionic Alkylation | This compound anion, t-butyl bromide | 2-t-butyl-2H-thiopyran | Demonstrates unusual C-alkylation reactivity. rsc.org |

| IEDDA Cycloaddition | This compound-2-one, strained alkyne | Cycloadduct that releases COS | Potential for controlled H₂S delivery in biological systems. nih.gov |

| [5 + 1] Annulation | α-diazo-β-diketone, vinylthiirane | 3,6-dihydro-2H-thiopyran | Novel carbene-induced ring expansion. acs.org |

Integration of Machine Learning and Advanced Computational Modeling for Predictive this compound Chemistry

The integration of computational tools, including machine learning (ML) and density functional theory (DFT), is set to revolutionize the study of this compound chemistry. nih.govproquest.com These methods can accelerate the discovery of new reactions, predict the properties of novel derivatives, and provide deep mechanistic insights.

Predictive Reaction Modeling: Machine learning algorithms can be trained on existing reaction data to predict the outcomes of new synthetic transformations, optimize reaction conditions, and even propose novel synthetic routes. acs.orgchemrxiv.org This approach can significantly reduce the amount of empirical experimentation required, saving time and resources. nih.govproquest.com

QSAR and Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can be developed to predict the biological activities of new this compound derivatives. researchgate.net This will be invaluable in the design of new drug candidates. Computational methods can also be used to predict key physicochemical properties, such as solubility and stability. mdpi.com

Mechanistic Elucidation: DFT calculations are a powerful tool for investigating the mechanisms of reactions involving 2H-thiopyrans. rsc.org For example, DFT has been used to understand the reactivity of 2H-(thio)pyran-2-(thi)ones in cycloaddition reactions and to study the thermal decomposition of dihydropyran derivatives. rsc.orgmdpi.com These computational insights can guide the design of more efficient and selective reactions.

| Computational Tool | Application in this compound Chemistry | Potential Impact |

| Machine Learning | Prediction of reaction outcomes, retrosynthesis, QSAR modeling. acs.orgnih.govchemrxiv.orgresearchgate.net | Accelerated discovery of new reactions and bioactive molecules. proquest.com |

| Density Functional Theory (DFT) | Mechanistic studies of cycloaddition and decomposition reactions. rsc.orgmdpi.com | Rational design of more efficient and selective synthetic methods. |

| Molecular Dynamics (MD) Simulations | Prediction of solubility and interactions with other molecules. mdpi.com | Improved formulation of this compound-based materials and pharmaceuticals. |

Interdisciplinary Research at the Interface of this compound Chemistry, Materials Science, and Supramolecular Assembly

The unique electronic and structural properties of the this compound scaffold make it an attractive building block for the development of novel materials and supramolecular assemblies. Future research will increasingly focus on exploiting these properties in an interdisciplinary context.

Organic Electronics: The sulfur atom and the conjugated π-system in certain this compound derivatives suggest their potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The synthesis and characterization of novel thiopyran-based conjugated polymers and small molecules for these applications is a promising area of research.

Supramolecular Chemistry: The ability of the sulfur atom in the this compound ring to participate in non-covalent interactions, such as chalcogen bonding, could be exploited in the design of novel supramolecular assemblies. These assemblies could have applications in areas such as sensing, catalysis, and drug delivery.

Bioactive Materials and Probes: The development of this compound-based fluorescent probes for the detection of biologically relevant species is an active area of research. For instance, this compound-2-thione sulfine (B13751562) has been developed as a compound that can convert H₂S to other reactive sulfur species, highlighting the potential for creating sophisticated chemical tools for biology. nih.govresearchgate.net The incorporation of this compound units into polymers could also lead to new biocompatible materials with tailored properties.

| Interdisciplinary Area | Potential Application of 2H-Thiopyrans | Research Focus |

| Materials Science | Organic electronic devices (OLEDs, OFETs). | Synthesis of novel conjugated thiopyran derivatives. |

| Supramolecular Chemistry | Self-assembling systems for sensing and catalysis. | Exploitation of non-covalent interactions involving the sulfur atom. |

| Chemical Biology | Fluorescent probes and drug delivery systems. | Design of functional molecules for biological applications. nih.gov |

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2H-thiopyran derivatives, and how can spectral data inconsistencies be resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and sulfur-related deshielding effects. For example, tetrahydro-3-methyl-2H-thiopyran shows distinct methyl group signals at δ 1.2–1.5 ppm .

- Mass Spectrometry (MS) : Compare fragmentation patterns with EPA/NIH spectral databases (e.g., molecular ion peaks at m/z 102 for tetrahydro-2H-thiopyran ).

- Infrared (IR) Spectroscopy : Analyze S–C and C=C stretching vibrations (~650 cm and 1600 cm, respectively) .

- Resolving Inconsistencies : Cross-validate data with computational tools (e.g., DFT calculations) and reference standardized databases like NIST .

Table 1 : Reference Spectral Data for Common this compound Derivatives

Q. What are common synthetic routes for this compound derivatives, and how can reaction conditions be optimized?

- Methodological Answer :

- Electrophilic Cyclization : Use bis(arylmethylthio)acetylenes with ICl or Br to form 1H-2-benzothiopyrans with >80% regioselectivity .

- Deprotonation-Methylation : Adjust solvent polarity (e.g., Hexamethylphosphoramide (HMPT)) to control regioselectivity in thiophen- vs. thiopyran-fragment functionalization .

- Optimization Strategies :

- Monitor reaction progress via TLC or LC-MS (e.g., compound 2f in ).

- Optimize temperature (e.g., 0°C for HMPT-mediated reactions to avoid side products) .

Advanced Research Questions

Q. How does solvent polarity influence regioselectivity in the deprotonation of 2H-thieno[2,3-b]thiopyran derivatives?

- Methodological Answer :

- In nonpolar solvents (e.g., THF), deprotonation occurs at the thiophen fragment (2-position), while polar solvents (e.g., HMPT) favor thiopyran fragment activation.

- Experimental Design :

Synthesize 2H-thieno[2,3-b]thiopyran under inert atmosphere.

Use LDA (Lithium Diisopropylamide) in varying solvent systems.

Quench with methyl iodide to isolate products (I) or (III) for NMR analysis .

- Data Interpretation : Compare -NMR shifts of methylated products to confirm regioselectivity.

Q. How can computational methods resolve contradictions in aromaticity assessments of this compound-containing macrocycles?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate nucleus-independent chemical shifts (NICS) to evaluate aromaticity in fused 14π-conjugated systems (e.g., annulated this compound moieties in porphyrinoids) .

- Case Study : For thiopyran-fused expanded porphyrins, compare experimental UV-Vis absorption (e.g., λ ~450 nm) with TD-DFT simulations to validate electronic transitions .

Q. What strategies can address discrepancies in mass spectral data for thiopyran derivatives across studies?

- Methodological Answer :

- Systematic Calibration : Use internal standards (e.g., perfluorotributylamine) to calibrate MS instruments, ensuring reproducibility.

- Cross-Study Comparison : Tabulate fragmentation patterns from EPA/NIH and recent synthetic studies to identify outliers (e.g., unexpected m/z 130 peaks due to dihydro-thiopyran isomers) .

Research Design & Validation

Q. How can the FINER criteria improve the formulation of research questions on this compound reactivity?

- Methodological Answer :

- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Prioritize reactions with available starting materials (e.g., tetrahydro-2H-thiopyran-4-carboxylic acid derivatives ).

- Novel : Explore understudied areas like photochemical thiopyran ring expansion.

- Ethical : Adhere to safety protocols for sulfur-containing compounds (e.g., toxicity assessments ).

- Example : A FINER-compliant question: "How do electron-withdrawing substituents modulate the ring-opening kinetics of this compound under UV irradiation?" .

Q. What experimental controls are critical for validating the pharmacological potential of this compound derivatives?

- Methodological Answer :

- In-Vitro Controls :

- Use cell lines with null-vector transfection to isolate thiopyran-specific effects.

- Include reference compounds (e.g., known kinase inhibitors) in bioactivity assays.

- Ethical Compliance : Ensure compounds are labeled "For research use only" and avoid in-vivo testing without regulatory approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.